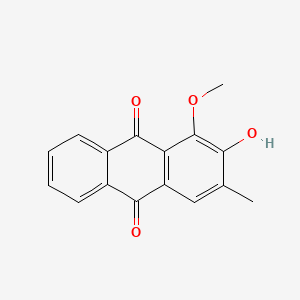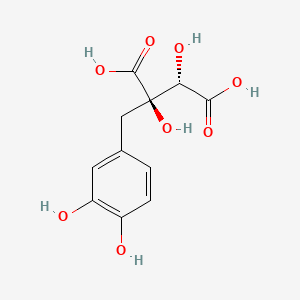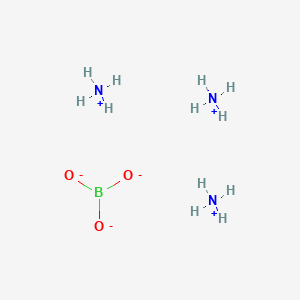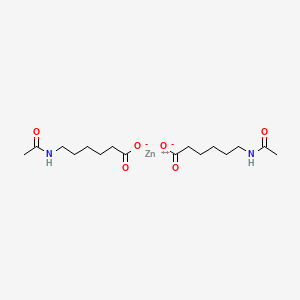
醋酸锌
描述
Epsilon-Acetamidocaproic acid zinc salt, also known as Epsilon-Acetamidocaproic acid zinc salt, is a useful research compound. Its molecular formula is C16H28N2O6Zn and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality epsilon-Acetamidocaproic acid zinc salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about epsilon-Acetamidocaproic acid zinc salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
消化内科
醋酸锌以其胃保护特性而广为人知。 它因其抑制胃酸和胃蛋白酶原分泌的能力而有效地用于治疗消化性溃疡 。 这种作用有助于维持胃黏膜的完整性,并防止胃损伤 .
皮肤科
在皮肤科领域,醋酸锌的抗炎特性使其对皮肤健康有益。 它有助于伤口愈合,并已被用于治疗各种皮肤疾病,利用锌在细胞修复和免疫功能中的作用 .
肿瘤学
虽然没有直接用作癌症治疗,但醋酸锌在增强免疫系统方面的作用正在研究中,以确定其在癌症治疗中的潜在辅助益处。 锌对细胞生长和免疫反应至关重要,而这些对接受癌症治疗的患者来说至关重要 .
神经科
锌在脑健康中起着至关重要的作用,影响神经发生和突触可塑性等过程。 醋酸锌可能通过调节中枢神经系统中的锌水平来用于治疗神经系统疾病 .
心脏病学
研究表明锌对心血管健康至关重要。 醋酸锌可能在心脏病学中具有治疗潜力,特别是对于慢性肾病或 II 型糖尿病患者,这些患者患心血管疾病的风险更高 .
免疫学
醋酸锌因其对免疫系统的影响而被研究。 它调节免疫反应的能力使其成为治疗与免疫功能障碍相关的疾病的候选药物 .
内分泌学
锌对于许多酶和蛋白质的合成和活性至关重要,包括参与内分泌功能的那些。 醋酸锌可以通过确保内分泌过程所需的充足锌水平来支持内分泌健康 .
药理学
在药理学中,醋酸锌的动力学和作用机制令人感兴趣。 它与其他药物的相互作用以及它对药物代谢的影响对于了解其治疗应用和潜在副作用很重要 .
作用机制
Target of Action
Zinc acexamate primarily targets the gastric mucosa, specifically the acid and pepsinogen secretion processes . It inhibits the increases in acid secretion induced by carbachol and 2-deoxy-D-glucose in the perfused stomach of the anaesthetized rat .
Mode of Action
Zinc acexamate interacts with its targets by decreasing acid and pepsinogen secretion in vivo . This interaction results in a decrease in gastric acid secretion and an increase in the presence of pepsinogen at the mucosal level .
Biochemical Pathways
Zinc acexamate affects several biochemical pathways. It plays a crucial role in maintaining the integrity of the gastric mucosa and exerts a gastroprotective action against gastric lesions . It also inhibits the enzyme nicotinamide adenine dinucleotide phosphate oxidase (NADPH-Oxidase), which is involved in the production of reactive oxygen species .
Pharmacokinetics
The uptake of zinc as acexamic acid salt in the small intestine of the anaesthetized rat is a two-phase process. The first phase is rapid mucosal binding, which involves about 30 percent of the initially perfused zinc. The second phase is characterized as an apparent absorption step . In rats with acute renal failure, the pharmacokinetics were significantly altered due to changes in both the hepatic/intestinal metabolism and urinary excretion .
Result of Action
The result of zinc acexamate’s action is a decrease in gastric acid and pepsinogen secretion, which may explain its antiulcer activity . It has been shown to be effective in the treatment of peptic ulcer .
生化分析
Biochemical Properties
Epsilon-Acetamidocaproic acid zinc salt plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of prostaglandins. This inhibition is achieved by blocking the enzyme cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . By inhibiting this pathway, epsilon-Acetamidocaproic acid zinc salt exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .
Cellular Effects
Epsilon-Acetamidocaproic acid zinc salt influences various cellular processes. It has been shown to enhance the growth rate of fibroblast cells, specifically the L929 mouse fibroblast cell line, when used at a concentration of 0.001% . Additionally, it prevents the formation of connective inflamed tissue and promotes healing, making it effective in treating gastric and duodenal ulcers . The compound also impacts cell signaling pathways by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain signaling .
Molecular Mechanism
At the molecular level, epsilon-Acetamidocaproic acid zinc salt exerts its effects by binding to and inhibiting the enzyme cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s anti-ulcerative properties are attributed to its ability to promote the healing of gastric and duodenal ulcers by preventing the formation of inflamed connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epsilon-Acetamidocaproic acid zinc salt have been observed to change over time. The compound is known for its stability and long-term effects on cellular function. Studies have shown that it can significantly increase bone growth factors and osteocalcin levels in healing rat fractures . Additionally, the compound’s pharmacokinetics were altered in rats with acute renal failure, indicating changes in hepatic and intestinal metabolism as well as urinary excretion .
Dosage Effects in Animal Models
The effects of epsilon-Acetamidocaproic acid zinc salt vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone growth and promote healing . At higher doses, it may exhibit toxic or adverse effects, particularly in animals with impaired kidney function . The compound’s therapeutic effects are dose-dependent, with optimal results observed at specific concentrations.
Metabolic Pathways
Epsilon-Acetamidocaproic acid zinc salt is involved in metabolic pathways related to its anti-inflammatory and anti-ulcerative properties. The compound is ionized to zinc and epsilon-Acetamidocaproic acid in body fluids, with the latter exerting therapeutic effects on gastric and duodenal ulcers . The main metabolic pathway involves renal excretion and hepatic/intestinal metabolism, with a significant portion of the compound eliminated via urine .
Transport and Distribution
Within cells and tissues, epsilon-Acetamidocaproic acid zinc salt is transported and distributed through specific transporters and binding proteins. Zinc transporters play a crucial role in regulating the compound’s influx and efflux between extracellular and intracellular compartments . This regulation ensures proper zinc homeostasis and influences the compound’s localization and accumulation within tissues .
Subcellular Localization
Epsilon-Acetamidocaproic acid zinc salt’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization within cells is essential for its activity and function, particularly in inhibiting prostaglandin synthesis and promoting tissue healing .
属性
IUPAC Name |
zinc;6-acetamidohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO3.Zn/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVJDDLLVRRIOL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Zn | |
| Record name | zinc acexamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220304 | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70020-71-2 | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070020712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Acetamidocaproic acid zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC ACEXAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811D513Q1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione](/img/structure/B1214052.png)

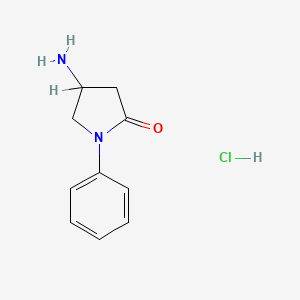
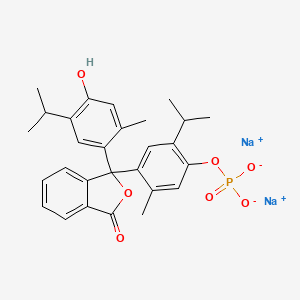

![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)
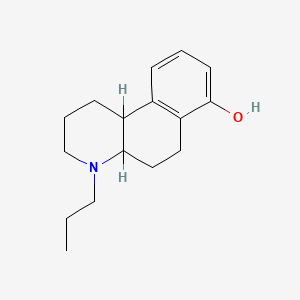
![4-[2-(dipropylamino)ethyl]-1H-indol-6-ol](/img/structure/B1214065.png)
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
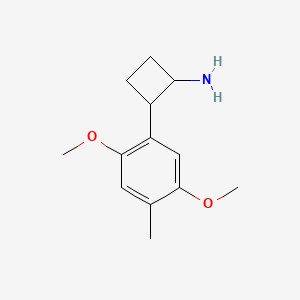
![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)
